molecular formula C17H27BFNO2 B2881673 N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine CAS No. 2096329-98-3

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine

Cat. No.: B2881673
CAS No.: 2096329-98-3
M. Wt: 307.22
InChI Key: GJEPQRJVLKTPFZ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine typically involves the reaction of 5-fluoro-2-formylphenylboronic acid with N-butylamine, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine stands out due to its unique combination of a boronic ester group with a fluorinated phenyl ring and an N-butylaminomethyl substituent.

Properties

IUPAC Name

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-8-9-14(19)11-15(13)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEPQRJVLKTPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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